molecular formula C10H7Cl2N3O B8745722 1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxamide

1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxamide

Cat. No.: B8745722
M. Wt: 256.08 g/mol
InChI Key: XQCSHEBLGVQAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C10H7Cl2N3O and its molecular weight is 256.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7Cl2N3O

Molecular Weight

256.08 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)imidazole-4-carboxamide

InChI

InChI=1S/C10H7Cl2N3O/c11-7-2-1-6(3-8(7)12)15-4-9(10(13)16)14-5-15/h1-5H,(H2,13,16)

InChI Key

XQCSHEBLGVQAFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=C2)C(=O)N)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Carbonyldiimidazole (0.49 g, 3 mmol) was added to a stirred suspension of 1-(3,4-dichloro-phenyl)-1H-imidazole-4-carboxylic acid (0.64 g, 2.5 mmol) in DMF (10 ml). After 1 h at 60° C., the reaction mixture was cooled to rt, aqueous ammonia (25%, 20 ml) was added and stirring was continued for 12 h. Then H2O (100 ml) was added and the precipitated product was filtered. Recrystallisation from EtOH afforded the title compound as off-white crystals. Mp. 244-245° C. (EtOH), MS: m/e=255 (M+).
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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